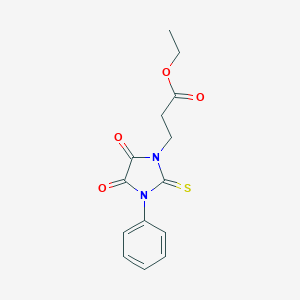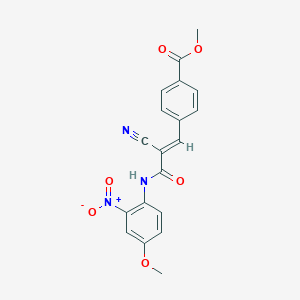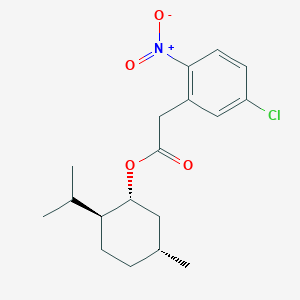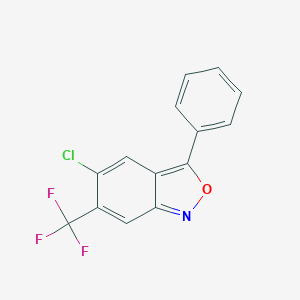
Ethyl3-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl3-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)propanoate, also known as EPIT or ethyl pyruvate thiosemicarbazone, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. This compound is a derivative of ethyl pyruvate, a molecule that has been studied extensively for its anti-inflammatory and antioxidant properties. EPIT has been shown to have similar properties, as well as anti-cancer and anti-microbial effects.
Mécanisme D'action
The mechanism of action of Ethyl3-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)propanoate is not fully understood, but it is thought to involve the modulation of several key signaling pathways. Ethyl3-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)propanoate has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to activate the Nrf2-ARE pathway, which is responsible for the induction of antioxidant enzymes. Ethyl3-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)propanoate has also been shown to induce apoptosis in cancer cells, possibly through the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.
Biochemical and Physiological Effects
Ethyl3-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)propanoate has been shown to have a variety of biochemical and physiological effects. In animal models of sepsis, Ethyl3-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)propanoate has been shown to reduce inflammation and oxidative stress, as well as improve survival rates. In cancer cell lines, Ethyl3-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)propanoate has been shown to induce apoptosis and inhibit cell proliferation. Ethyl3-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)propanoate has also been shown to have anti-microbial effects, inhibiting the growth of several bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl3-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)propanoate has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized, making it readily available for use in experiments. Ethyl3-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)propanoate has also been shown to be non-toxic at therapeutic doses, making it a safe compound to work with. However, Ethyl3-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)propanoate has some limitations for use in lab experiments. It has poor solubility in water, which can make it difficult to work with in certain experimental setups. Additionally, the mechanism of action of Ethyl3-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)propanoate is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on Ethyl3-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)propanoate. One area of interest is the potential use of Ethyl3-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)propanoate in the treatment of cancer. Further studies are needed to determine the optimal dosing and administration of Ethyl3-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)propanoate for cancer treatment, as well as to identify the specific types of cancer that may be most responsive to Ethyl3-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)propanoate. Another area of interest is the potential use of Ethyl3-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)propanoate in the treatment of bacterial infections. Further studies are needed to determine the efficacy of Ethyl3-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)propanoate against a wider range of bacterial strains, as well as to determine the optimal dosing and administration of Ethyl3-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)propanoate for bacterial infections. Finally, further studies are needed to fully elucidate the mechanism of action of Ethyl3-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)propanoate, which will aid in the development of more targeted and effective therapeutic applications.
Méthodes De Synthèse
The synthesis of Ethyl3-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)propanoate involves the reaction of ethyl pyruvate with thiosemicarbazide in the presence of acetic acid. The resulting compound is then treated with phenyl isothiocyanate to form the final product. The yield of this synthesis method is around 62%, making it a relatively efficient process.
Applications De Recherche Scientifique
Ethyl3-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)propanoate has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory and antioxidant effects, as well as anti-cancer and anti-microbial properties. Ethyl3-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)propanoate has been tested in a variety of in vitro and in vivo models, including cancer cell lines, animal models of sepsis, and bacterial infections. These studies have shown promising results, indicating that Ethyl3-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)propanoate may be a useful therapeutic agent in the treatment of a variety of diseases.
Propriétés
Nom du produit |
Ethyl3-(4,5-dioxo-3-phenyl-2-thioxo-1-imidazolidinyl)propanoate |
|---|---|
Formule moléculaire |
C14H14N2O4S |
Poids moléculaire |
306.34 g/mol |
Nom IUPAC |
ethyl 3-(4,5-dioxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl)propanoate |
InChI |
InChI=1S/C14H14N2O4S/c1-2-20-11(17)8-9-15-12(18)13(19)16(14(15)21)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
Clé InChI |
HQXYEQJJYJYEAT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCN1C(=O)C(=O)N(C1=S)C2=CC=CC=C2 |
SMILES canonique |
CCOC(=O)CCN1C(=O)C(=O)N(C1=S)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-[(Z)-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2-methoxyphenyl] 4-methylbenzoate](/img/structure/B307080.png)
![5-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenyl 4-methylbenzoate](/img/structure/B307085.png)
![[4-(2-Cyano-3-{2-nitro-4-methoxyanilino}-3-oxo-1-propenyl)phenoxy]acetic acid](/img/structure/B307086.png)
![3-{5-[4-(aminosulfonyl)phenyl]-2-furyl}-2-cyano-N-{3-nitrophenyl}acrylamide](/img/structure/B307088.png)


![2-cyano-N-{2-nitro-4-methoxyphenyl}-3-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B307092.png)


![4-[3-Acetyl-5-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]-2-bromo-6-ethoxyphenyl 4-methylbenzenesulfonate](/img/structure/B307096.png)
![2,6-ditert-butyl-4-[piperidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B307098.png)
![3-Acetyl-2-[3-(benzyloxy)phenyl]-5-(1-naphthyl)-2,3-dihydro-1,3,4-oxadiazole](/img/structure/B307099.png)
![2-[3-Acetyl-5-(2-naphthyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 4-methylbenzenesulfonate](/img/structure/B307100.png)
![2-[3-Acetyl-5-(3-chlorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 1-naphthylmethyl ether](/img/structure/B307101.png)